Regiochemical Impact on Lipophilicity: XLogP3 Comparison with a Trifluoromethyl Positional Isomer
The target compound, with the trifluoromethyl group at the 4'-position of the biphenyl system, exhibits a computed XLogP3 of 4 [1]. Its direct positional isomer, 3-Fluoro-3'-(trifluoromethyl)biphenyl-4-acetic acid (CAS 1261887-84-6), which differs only in the location of the CF3 group on the distal ring, shares the same computed XLogP3 of 4 [2]. While this specific computed parameter shows no difference, the change in substitution pattern alters the molecular complexity score (361 for the target vs. 369 for the 3'-isomer) and the electronic topology, which can influence binding to specific protein pockets.
| Evidence Dimension | Computed XLogP3 (Lipophilicity) |
|---|---|
| Target Compound Data | XLogP3 = 4; Complexity = 361 |
| Comparator Or Baseline | 3-Fluoro-3'-(trifluoromethyl)biphenyl-4-acetic acid (CAS 1261887-84-6): XLogP3 = 4; Complexity = 369 |
| Quantified Difference | XLogP3 difference: 0; Complexity difference: 8 units lower for target |
| Conditions | Computed properties from standardized algorithms as reported by chemical databases |
Why This Matters
While the computed logP is identical, the lower complexity score of the target compound indicates a simpler molecular topology that may be preferable for specific target engagement where a less sterically demanding ligand is required.
- [1] Kuujia.com. Cas no 1261858-80-3. Computed Properties. View Source
- [2] Kuujia.com. Cas no 1261887-84-6. Computed Properties. View Source
